molecular formula C14H13N3OS B1208824 3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone

3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone

Cat. No. B1208824
M. Wt: 271.34 g/mol
InChI Key: MGJTUWIRWFUWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone is a member of quinomethanes.

Scientific Research Applications

Synthesis and Chemical Interactions

  • 1,2,4-Triazol-5-ylidenes, closely related to the compound , have been synthesized and exhibit interactions with elements like sulfur and selenium, leading to the formation of compounds with varying properties (Korotkikh et al., 2003).
  • The synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, another structurally related compound, has been demonstrated, paving the way for the creation of new benzo[h]quinazoline derivatives (Grigoryan, 2017).

Applications in Material Science and Corrosion Mitigation

  • In the realm of material science, compounds like these have been utilized in the synthesis of photosensitive poly(benzoxazole) (Ebara et al., 2002).
  • Additionally, similar structures have shown potential in corrosion mitigation, particularly in the protection of steel in acidic environments (Abd El‐Lateef et al., 2022).

Medicinal Chemistry and Pharmacological Applications

  • In pharmacology, closely related triazoles have been synthesized with potential anticancer properties, as seen in studies exploring their effects on prostate cancer cell lines (Han et al., 2018).
  • The development of novel 4-thiazolidinone derivatives, which are structurally similar, has been pursued for potential non-steroidal anti-inflammatory drug applications (Golota et al., 2015).

Other Relevant Research

  • Other studies include the synthesis and structural investigation of N-arylsulfonyloxazolidines (Bolte & Strahringer, 1999) and exploration into the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems (Osyanin et al., 2012).

properties

Product Name

3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

4-ethyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H13N3OS/c1-2-17-13(15-16-14(17)19)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,16,19)

InChI Key

MGJTUWIRWFUWOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
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3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
Reactant of Route 3
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
Reactant of Route 4
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
Reactant of Route 5
Reactant of Route 5
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
Reactant of Route 6
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone

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